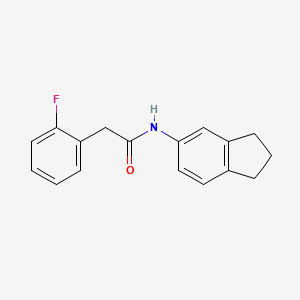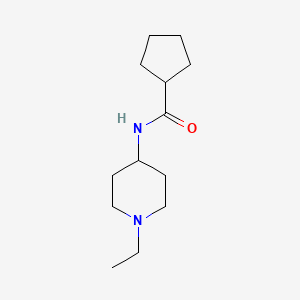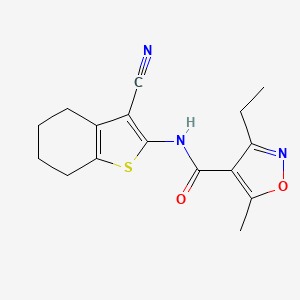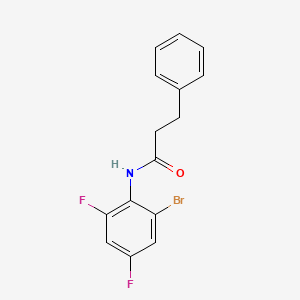![molecular formula C16H12ClN3OS B4431761 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B4431761.png)
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide
描述
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, commonly known as Sunitinib, is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.
作用机制
Sunitinib targets multiple N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, Sunitinib disrupts signaling pathways involved in tumor growth, angiogenesis, and metastasis. Sunitinib also has immunomodulatory effects, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
Sunitinib has been shown to inhibit tumor growth, angiogenesis, and metastasis in preclinical and clinical studies. Sunitinib also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic activity. In addition, Sunitinib has been shown to have cardiotoxic effects, which may limit its clinical use.
实验室实验的优点和局限性
Sunitinib is a well-studied drug with a known mechanism of action and established preclinical and clinical data. Sunitinib is also readily available and can be synthesized in large quantities, making it suitable for use in lab experiments. However, Sunitinib has limitations in terms of its specificity and toxicity, which may affect the interpretation of experimental results.
未来方向
Future research on Sunitinib may focus on developing more specific and less toxic analogs, investigating its potential as a combination therapy with other anti-cancer drugs, and exploring its immunomodulatory effects in more detail. In addition, Sunitinib may be studied for its potential use in other diseases, such as autoimmune disorders and inflammatory conditions.
Conclusion:
Sunitinib is a small molecule drug that has been extensively studied for its anti-cancer properties. Sunitinib targets multiple N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]isonicotinamide involved in tumor growth, angiogenesis, and metastasis, and has shown promising results in preclinical and clinical studies. Sunitinib has limitations in terms of its specificity and toxicity, but its established preclinical and clinical data make it a valuable tool for investigating the biology of cancer and developing new anti-cancer therapies.
科学研究应用
Sunitinib has been extensively studied for its anti-cancer properties, and has been approved by the FDA for the treatment of renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. Sunitinib has also shown promising results in preclinical studies for the treatment of other types of cancer, including breast cancer, lung cancer, and melanoma. Sunitinib has been used in both in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3OS/c1-10-14(12-3-2-4-13(17)9-12)19-16(22-10)20-15(21)11-5-7-18-8-6-11/h2-9H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIYYYSFBSGQJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=NC=C2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-ethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4431687.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4431692.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431713.png)



![2-{4-[(2,6-dichlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4431738.png)

![ethyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431745.png)

![1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4431778.png)
![4,5-dimethyl-N-[2-(methylthio)phenyl]-3-thiophenecarboxamide](/img/structure/B4431779.png)